molecular formula C12H24O4 B12566172 (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid CAS No. 163132-59-0

(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid

Cat. No.: B12566172
CAS No.: 163132-59-0
M. Wt: 232.32 g/mol
InChI Key: YGSJKPPITBMSBE-MNOVXSKESA-N
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Description

(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its two hydroxyl groups and a methyl group attached to an undecanoic acid backbone, making it an interesting subject for studies in organic chemistry, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of diborane in tetrahydrofuran (THF) for the reduction of a precursor compound, followed by oxidation using potassium permanganate and cupric sulfate . The reaction conditions are carefully controlled to maintain the stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the chiral centers play a crucial role in its binding affinity and specificity. The compound can modulate enzyme activity by acting as a substrate or inhibitor, thereby influencing metabolic pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid is unique due to its specific combination of hydroxyl groups and a methyl group on an undecanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

163132-59-0

Molecular Formula

C12H24O4

Molecular Weight

232.32 g/mol

IUPAC Name

(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid

InChI

InChI=1S/C12H24O4/c1-9(2)4-3-5-10(13)6-7-11(14)8-12(15)16/h9-11,13-14H,3-8H2,1-2H3,(H,15,16)/t10-,11+/m1/s1

InChI Key

YGSJKPPITBMSBE-MNOVXSKESA-N

Isomeric SMILES

CC(C)CCC[C@H](CC[C@@H](CC(=O)O)O)O

Canonical SMILES

CC(C)CCCC(CCC(CC(=O)O)O)O

Origin of Product

United States

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